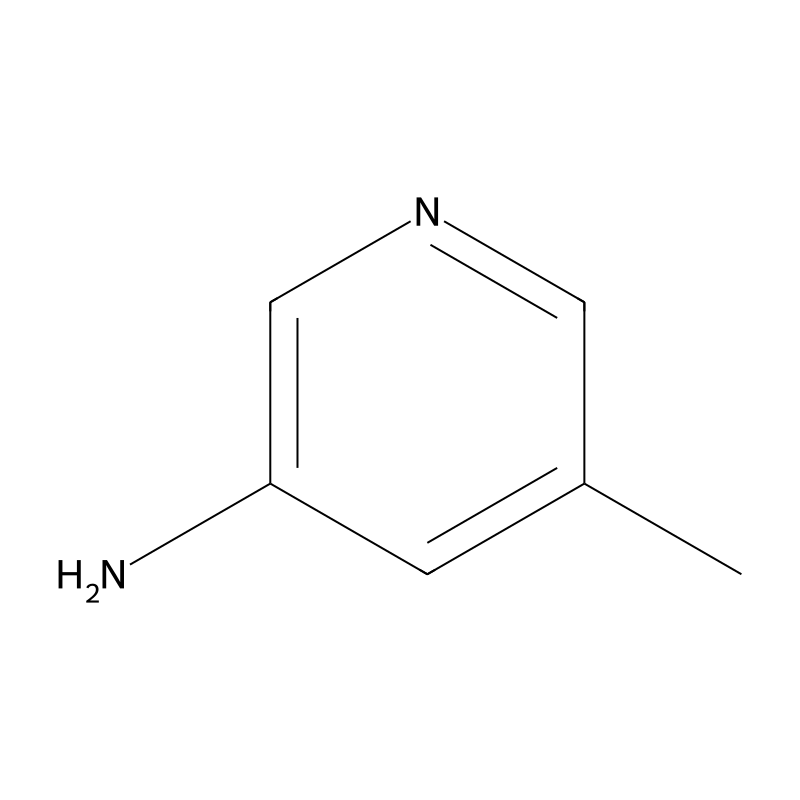

3-Amino-5-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization

3-Amino-5-methylpyridine is an organic compound with the chemical formula C6H8N2. It is a white crystalline solid that is soluble in water and various organic solvents. The synthesis and characterization of 3-amino-5-methylpyridine have been reported in several scientific publications. For example, a study published in the journal Molecules describes a method for the synthesis of 3-amino-5-methylpyridine using a palladium-catalyzed amination reaction [].

Potential Applications

-Amino-5-methylpyridine is a versatile building block that can be used to synthesize a variety of other molecules with potential applications in various scientific fields. Some potential applications of 3-amino-5-methylpyridine include:

- Pharmaceuticals: 3-Amino-5-methylpyridine can be used as a starting material for the synthesis of new drugs. For example, a study published in the journal Bioorganic & Medicinal Chemistry Letters describes the synthesis of novel 3-amino-5-methylpyridine derivatives with potential anticonvulsant activity [].

- Materials Science: 3-Amino-5-methylpyridine can be used as a building block for the synthesis of new materials with interesting properties. For example, a study published in the journal Dalton Transactions describes the synthesis of new metal-organic frameworks containing 3-amino-5-methylpyridine ligands [].

3-Amino-5-methylpyridine, also known as 5-methylpyridin-3-amine, is an organic compound with the molecular formula and a molecular weight of approximately 108.14 g/mol. This compound appears as a colorless to light yellow crystalline solid and is soluble in various organic solvents, including ethanol, acetone, and dichloromethane. Its melting point typically ranges from 60 to 64 degrees Celsius . The compound features a pyridine ring substituted with an amino group at the third position and a methyl group at the fifth position, which contributes to its unique chemical properties and reactivity.

Several synthesis methods exist for 3-Amino-5-methylpyridine:

- Condensation Reaction: It can be synthesized through the condensation of pyridine with ethylene glycol amine under suitable conditions, followed by purification methods such as distillation or crystallization .

- Decarboxylation: Another method involves the decarboxylation of diethyl malonate in the presence of sodium and 3-nitro-5-chloropyridine, followed by reduction reactions to yield 3-Amino-5-methylpyridine .

- Electrophilic Substitution: A process involving the reaction of 3-methylpyridine with sodium amide at elevated temperatures can also yield this compound .

3-Amino-5-methylpyridine serves multiple purposes in various fields:

- Organic Synthesis: It is widely used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

- Catalysis: The compound acts as a catalyst or ligand in numerous organic reactions, enhancing reaction rates and selectivity.

- Dyes and Pesticides: It is employed in the production of dyes, pesticides, and other specialty chemicals due to its reactive nature .

Several compounds share structural similarities with 3-Amino-5-methylpyridine. A comparison highlights their unique features:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 2-Amino-5-methylpyridine | C6H8N2 | Substituent position differs (amino at position 2) |

| 4-Amino-5-methylpyridine | C6H8N2 | Amino group at position 4 alters reactivity |

| 3-Amino-2-methylpyridine | C6H8N2 | Methyl group at position 2 affects sterics |

| 3-Methylpyridine | C6H7N | Lacks amino group; primarily aromatic properties |

| 5-Amino-3-picoline | C6H8N2 | Similar structure but different functional applications |

These compounds exhibit variations in their chemical properties and reactivity due to the differing positions of substituents on the pyridine ring. Such differences can significantly influence their utility in chemical synthesis and biological applications .

XLogP3

GHS Hazard Statements

H302 (95.12%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (92.68%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant